Lipogenic Gene Suppression: 4‑Butyl Derivative vs. Inactive BF62 in HepG2 Hepatoma Cells
Das et al. demonstrated that certain 4‑substituted pinacolylboronate stilbenes significantly reduce fatty acid synthase (FAS) mRNA levels in HepG2 cells at 30 µM, whereas BF62 (a close structural analog lacking the 4‑butyl group) was completely inactive [1]. While the exact FAS suppression value for the 4‑butyl compound (BF102) is reported only in graphical form (Fig. 5A), the qualitative differentiation — active vs. inactive — separates the 4‑butyl derivative from the unsubstituted or differently substituted analogs that failed in the same assay [1].
| Evidence Dimension | FAS mRNA suppression in HepG2 cells |
|---|---|
| Target Compound Data | Significant reduction (graphical data; BF102 = 4‑butyl derivative) |
| Comparator Or Baseline | BF62 (unsubstituted or differently substituted analog): no reduction |
| Quantified Difference | Qualitative: active vs. inactive at equimolar 30 µM |
| Conditions | HepG2 human hepatoma cells; 30 µM compound; 6 h treatment; qRT‑PCR; normalized to cyclophilin B |
Why This Matters
Demonstrates that the 4‑butyl substituent is essential for target engagement; analogs with alternative para‑substituents can be functionally silent in the same assay, directly impacting procurement decisions for lipogenesis‑focused programs.
- [1] Das, B.C.; Zhao, X.; Tang, X.Y.; Yang, F. Design, synthesis and biological study of pinacolyl boronate-substituted stilbenes as novel lipogenic inhibitors. Bioorg. Med. Chem. Lett. 2011, 21, 5638–5641. View Source
